molecular formula C17H17NO2 B13781874 2H-1,5-Benzoxazocin-3-OL, 3,4-dihydro-6-benzyl- CAS No. 27827-61-8

2H-1,5-Benzoxazocin-3-OL, 3,4-dihydro-6-benzyl-

Cat. No.: B13781874
CAS No.: 27827-61-8
M. Wt: 267.32 g/mol
InChI Key: KOORYNGOSOVRCA-UHFFFAOYSA-N
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Description

6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol is a heterocyclic compound with the molecular formula C17H17NO2. This compound belongs to the benzoxazocin family, characterized by a fused benzene and oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with salicylaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: While specific industrial production methods for 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free microwave thermolysis has also been explored as an efficient and environmentally friendly method for synthesizing benzoxazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .

Comparison with Similar Compounds

Uniqueness: 6-Benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

CAS No.

27827-61-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

6-benzyl-3,4-dihydro-2H-1,5-benzoxazocin-3-ol

InChI

InChI=1S/C17H17NO2/c19-14-11-18-16(10-13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-12-14/h1-9,14,19H,10-12H2

InChI Key

KOORYNGOSOVRCA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)O

Origin of Product

United States

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